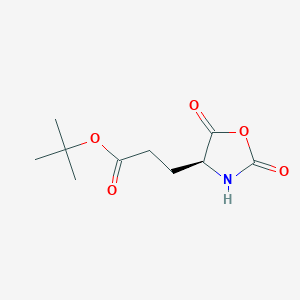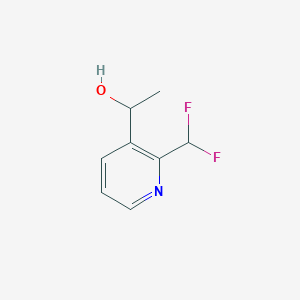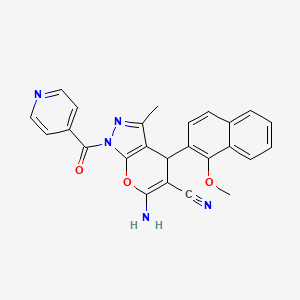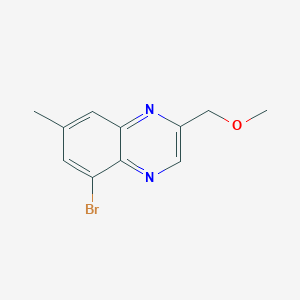
5-Bromo-2-(methoxymethyl)-7-methylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(methoxymethyl)-7-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methoxymethyl)-7-methylquinoxaline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoxaline core.
Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Methylation: The methyl group at the 7-position is introduced using methyl iodide and a suitable base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. Key steps include:
Large-Scale Bromination: Using bromine or NBS in a controlled environment to ensure safety and efficiency.
Methoxymethylation and Methylation: Conducted in large reactors with precise control over reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(methoxymethyl)-7-methylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substituted Quinoxalines: Formed by nucleophilic substitution.
Quinoxaline N-Oxides: Formed by oxidation.
Dihydroquinoxalines: Formed by reduction.
Biaryl Derivatives: Formed by coupling reactions.
Applications De Recherche Scientifique
5-Bromo-2-(methoxymethyl)-7-methylquinoxaline has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with biomolecules.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(methoxymethyl)-7-methylquinoxaline involves its interaction with specific molecular targets. The bromine atom and methoxymethyl group enhance its binding affinity to enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methylquinoxaline: Lacks the methoxymethyl group, resulting in different chemical properties.
2-(Methoxymethyl)-7-methylquinoxaline: Lacks the bromine atom, affecting its reactivity and biological activity.
7-Methylquinoxaline: Lacks both the bromine and methoxymethyl groups, making it less versatile.
Uniqueness
5-Bromo-2-(methoxymethyl)-7-methylquinoxaline is unique due to the combination of bromine, methoxymethyl, and methyl groups. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H11BrN2O |
|---|---|
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
5-bromo-2-(methoxymethyl)-7-methylquinoxaline |
InChI |
InChI=1S/C11H11BrN2O/c1-7-3-9(12)11-10(4-7)14-8(5-13-11)6-15-2/h3-5H,6H2,1-2H3 |
Clé InChI |
ZJVJXEHHKVBTGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=CN=C2C(=C1)Br)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


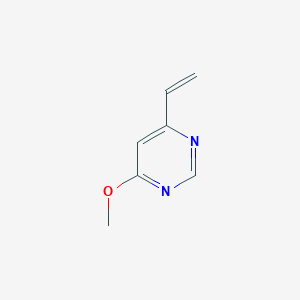

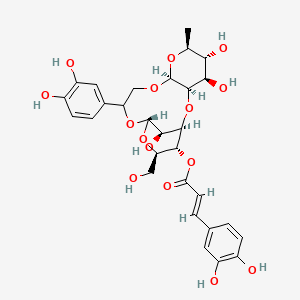
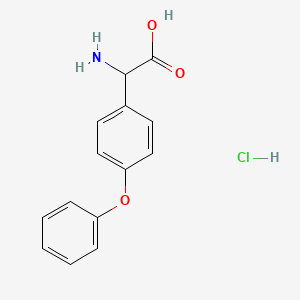
![3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B13916573.png)
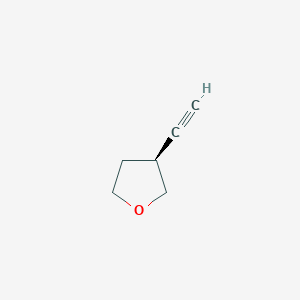
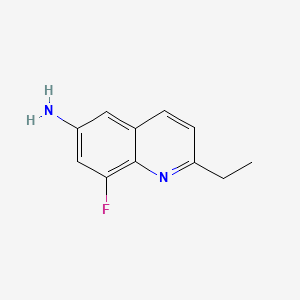

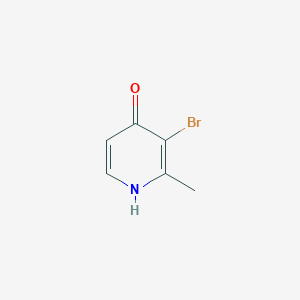
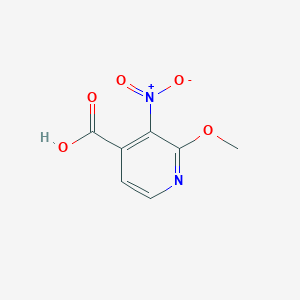
![6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13916603.png)
